molecular formula C12H10N4S B2663309 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1158280-10-4

2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2663309
CAS RN: 1158280-10-4
M. Wt: 242.3
InChI Key: OEOCUBHJSDDMEO-UHFFFAOYSA-N
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Description

“2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . This class of compounds is known for its wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the reaction of certain starting reactants . For instance, a series of 2-methylthio-pyrido-triazolopyrimidines were prepared by the reaction of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid .


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed using various methods such as High-Resolution Electron Impact Mass Spectrometry (HREI-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For instance, the reaction of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid leads to the formation of 2-methylthio-pyrido-triazolopyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined experimentally, and the mass spectrometry can provide information about the molecular weight .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis Techniques: Innovative methods have been developed for synthesizing 1,2,4-triazolo[1,5-a]pyrimidine derivatives, including a metal-free synthesis approach that allows for the efficient construction of this skeleton through direct oxidative N-N bond formation, demonstrating short reaction times and high yields (Zisheng Zheng et al., 2014).
  • Structural Characterization: Studies have also focused on the crystal structure and spectroscopic characterization of triazolopyrimidine derivatives, providing insights into their molecular geometry and electronic properties (S. Lahmidi et al., 2019).

Biological Applications

  • Phosphodiesterase Inhibition: Some 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines have been studied for their role as cAMP phosphodiesterase inhibitors, showing potential as new cardiovascular agents due to their ability to significantly increase cardiac output without affecting heart rate (T. Novinson et al., 1982).
  • Antimicrobial Activity: Triorganotin(IV) complexes of a closely related compound showed in vitro activity against Gram-positive bacteria, highlighting the antimicrobial potential of triazolopyrimidine derivatives (G. Ruisi et al., 2010).

Material Science and Supramolecular Chemistry

  • Supramolecular Assemblies: The dihydropyrimidine-2,4-(1H,3H)-dione functionality, closely related to triazolopyrimidines, has been used in the design of novel crown-containing hydrogen-bonded supramolecular assemblies, demonstrating the utility of these compounds in the construction of complex molecular architectures (M. Fonari et al., 2004).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which “2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine” belongs, is a promising area for the development of new bioactive compounds . Future research could focus on exploring more potent analogs of such structures .

properties

IUPAC Name

2-methylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-17-12-14-11-13-8-7-10(16(11)15-12)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOCUBHJSDDMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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